4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl-
Description
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- (CAS: 827031-23-2) is a quinazoline derivative characterized by:
- A quinazoline core with a methoxy group at position 3.
- N,2-dimethyl substitutions on the quinazoline ring.
- A 4-methoxyphenyl group attached to the N-atom of the amine moiety.
Properties
CAS No. |
827031-23-2 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-15-6-5-7-16(23-4)17(15)18(20-12)21(2)13-8-10-14(22-3)11-9-13/h5-11H,1-4H3 |
InChI Key |
ILGZWIYSDQMJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization with Substituted Anthranilic Acid
The Niementowski reaction, involving cyclization of anthranilic acid derivatives with formamide, is foundational for quinazolin-4(3H)-one synthesis. For the target compound:
Step 1: Synthesis of 5-Methoxyanthranilic Acid
5-Methoxyanthranilic acid is prepared via nitration and reduction of 3-methoxybenzoic acid, followed by selective demethylation.
Step 2: Cyclization to 5-Methoxyquinazolin-4(3H)-one
Heating 5-methoxyanthranilic acid (1.0 eq) with formamide (5.0 eq) at 130°C for 6 hours yields 5-methoxyquinazolin-4(3H)-one. The reaction proceeds via intermediate amide formation, followed by dehydration (Scheme 1).
Step 3: Methylation at Position 2
Treatment with methyl iodide (2.5 eq) and potassium carbonate (3.0 eq) in DMF at 80°C for 12 hours introduces the 2-methyl group, yielding 2-methyl-5-methoxyquinazolin-4(3H)-one.
Step 4: N-Methylation and N-Arylation
Sequential alkylation with methyl iodide (1.2 eq) and 4-methoxyphenylboronic acid (1.5 eq) under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) introduces the N-methyl and N-aryl groups.
Chloroacetonitrile-Mediated Cyclization
Adapting methods from 2-chloromethylquinazolinone synthesis, this route emphasizes one-pot functionalization:
Step 1: Formation of 2-Chloromethyl Intermediate
5-Methoxyanthranilic acid (1.0 eq) reacts with chloroacetonitrile (3.0 eq) in methanol under sodium methoxide catalysis (0.2 eq) at 25°C for 4 hours. The intermediate 2-chloromethyl-5-methoxyquinazolin-4(3H)-one precipitates (Yield: 78%).
Step 2: Displacement with Methylamine
Replacing chlorine with methylamine requires heating the chloromethyl intermediate (1.0 eq) with methylamine (40% aqueous, 5.0 eq) in THF at 60°C for 8 hours. The 2-methylamine derivative forms (Yield: 65%).
Step 3: N-Arylation via Buchwald-Hartwig Coupling
Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq), the amine reacts with 4-bromoanisole (1.2 eq) in toluene at 110°C for 24 hours to install the N-(4-methoxyphenyl) group.
Reductive Amination Pathway
This route prioritizes late-stage N-arylation and methylation:
Step 1: Synthesis of 4-Amino-5-methoxy-2-methylquinazoline
5-Methoxy-2-methylquinazolin-4(3H)-one (from Method 2.1) undergoes Hofmann degradation with bromine (1.2 eq) and NaOH (3.0 eq) at 0°C, yielding the primary amine.
Step 2: Reductive Methylation
The amine reacts with formaldehyde (2.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at pH 5 (acetic acid buffer) to introduce the N-methyl group (Yield: 82%).
Step 3: Ullmann Coupling for N-Arylation
Coupling with 4-iodoanisole (1.5 eq) using CuI (10 mol%), L-proline (20 mol%), and K3PO4 (2.0 eq) in DMSO at 120°C for 18 hours installs the N-(4-methoxyphenyl) moiety.
Optimization and Challenges
Regioselectivity in Methylation
Methylation at position 2 competes with N3-methylation. Employing bulky bases (e.g., DBU) in DMF enhances C2 selectivity (C2:N3 = 9:1).
N-Arylation Efficiency
Palladium catalysts outperform copper in coupling efficiency. Using BrettPhos-Pd-G3 (5 mol%) with CsF (2.0 eq) in dioxane at 100°C improves N-arylation yields to 85%.
Purification Challenges
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves diastereomers arising from axial chirality in the N-aryl group.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Formula | HRMS (ESI+) | C19H21N3O2 ([M+H]+: 324.1709) |
| Melting Point | Differential Scanning | 178–180°C |
| 1H NMR (500 MHz, DMSO-d6) | Bruker Avance III | δ 8.21 (s, 1H, H-6), 3.85 (s, 3H, OCH3) |
| X-ray Diffraction | Single-crystal analysis | Dihedral angle: 87.2° (quinazoline vs aryl) |
Chemical Reactions Analysis
5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinazolines and their derivatives.
Scientific Research Applications
Properties
- CAS No.: 827031-23-2
- Molecular Formula:
- Molecular Weight: 309.4 g/mol
- IUPAC Name: 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
- InChI: InChI=1S/C18H19N3O2/c1-12-19-15-6-5-7-16(23-4)17(15)18(20-12)21(2)13-8-10-14(22-3)11-9-13/h5-11H,1-4H3
- InChI Key: ILGZWIYSDQMJAY-UHFFFAOYSA-N
- Canonical SMILES: CC1=NC2=C(C(=CC=C2)OC)C(=N1)N(C)C3=CC=C(C=C3)OC
Potential Applications
Due to the biological activities of quinazolines, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. It may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects. One study has found that a related compound, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration .
Chemical Reactions
5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions:
- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
- Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.
- Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in Quinazolinamines
The position and type of substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Ethyl vs.
- 5-Methoxy Group : The target’s 5-OCH₃ group distinguishes it from 827031-83-4, which lacks this substituent. Methoxy groups enhance electron density and may influence binding to biological targets .
- CF₃ Substitutions : Compounds A4/A5 () demonstrate that electron-withdrawing groups like CF�3 improve antibacterial potency, suggesting that the target’s methoxy groups (electron-donating) may confer different activity profiles .
Structural vs. Functional Analog Insights
- Quinoxaline Derivatives (): The compound 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine shares a dimethylaniline moiety but lacks the quinazoline core. Its IR/NMR data (e.g., 3329 cm⁻¹ for N-H stretch) provide benchmarks for spectroscopic comparisons .
- Formoterol-Related Compounds (): These β-agonists contain 4-methoxyphenyl groups but are pharmacologically distinct, emphasizing the diversity of applications for methoxy-substituted aromatics .
Biological Activity
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H19N3O
- Molecular Weight : 309.36 g/mol
- CAS Number : 827031-23-2
The compound features a quinazolinamine core with methoxy substitutions that enhance its biological activity. The presence of the dimethyl and methoxyphenyl groups contributes to its pharmacological properties.
Anticancer Properties
4-Quinazolinamine derivatives have been evaluated for their anticancer potential, particularly as apoptosis inducers. A notable study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer with an effective concentration (EC50) of 2 nM in cell-based assays, indicating strong efficacy against various cancer cell lines, including breast cancer .
The compound's mechanism involves inhibition of key proteins involved in cancer cell proliferation and survival. It has been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the quinazolinamine structure can significantly influence its biological activity. For instance:
- Methoxy Substituents : The addition of methoxy groups at specific positions on the phenyl ring has been associated with enhanced potency against cancer cell lines.
- Dimethyl Substitution : The N,N-dimethyl substitution appears crucial for maintaining high activity levels and improving blood-brain barrier penetration .
Biological Activity Summary
| Compound Name | EC50 (nM) | Target Protein | Activity Type |
|---|---|---|---|
| 4-Quinazolinamine | 2 | Apoptosis Induction | Anticancer |
| 5-Methoxyquinoline Derivative | 1.2 | EZH2 Inhibition | Anticancer |
In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HCT15 | 5.6 |
| MDA-MB-231 | 2.45 |
These data indicate that the compound exhibits potent activity against various tumor cell lines, showcasing its potential as a therapeutic agent.
Case Studies
- Study on Apoptosis Induction :
- Inhibition of Drug Resistance Proteins :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
